molecular formula C₁₅H₂₈O₂Si B1146884 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol CAS No. 96685-53-9

2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol

Cat. No. B1146884
CAS RN: 96685-53-9
M. Wt: 268.47
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar organosilicon compounds often involves the reaction of cyclohexanone derivatives with tert-butyl(dimethyl)silyl-protected alcohols in the presence of catalytic or stoichiometric amounts of bases or acids. For instance, the treatment of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl) cyclopent-3-en-1-yl]prop-2-enoate with Bu4NF in THF results in intramolecular cyclization, forming bicyclo[3.1.0]hexene structures, demonstrating the versatility of silyl-protected precursors in cyclization reactions (Gimazetdinov et al., 2017).

Molecular Structure Analysis

Organosilicon compounds' structures, including cyclohexylidene derivatives, are often elucidated using NMR spectroscopy and X-ray crystallography. For a structurally related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, X-ray diffraction analysis confirmed its bicyclo[2.2.2]octane structure, illustrating the detailed molecular architecture that can be expected in similar compounds (Moriguchi et al., 2014).

Chemical Reactions and Properties

Organosilicon compounds engage in a variety of chemical reactions, including cycloadditions, which are key to modifying the molecular skeleton and introducing functional groups. The [4 + 2] cycloaddition reaction of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate showcases the reactivity of silicon-containing dienes towards electrophilic reagents, leading to complex cyclohexene derivatives (Kozmin et al., 2003).

Physical Properties Analysis

The physical properties of organosilicon compounds, such as melting and boiling points, solubility, and crystallinity, are crucial for their application and handling. While specific data for "2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol" are not available, related compounds' physical properties can be inferred from their structural characteristics, including steric congestion and molecular symmetry, which influence their phase behavior and solubility.

Chemical Properties Analysis

Chemical properties, including reactivity towards hydrolysis, oxidation, and other functional group transformations, are central to understanding organosilicon compounds. For example, the addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane demonstrate the diverse chemical behavior of silyl groups under different conditions, highlighting the potential for functionalization and derivatization of the core structure (Niesmann et al., 1996).

Scientific Research Applications

  • Palladium-Catalyzed Aerobic Oxidation : A study by Khusnutdinova, Rath, & Mirica (2012) explored the aerobic oxidation of a Pd(II) dimethyl complex, leading to the formation of a Pd(III) species and ultimately ethane and a monomethyl complex. This research has implications in the development of Pd catalysts for oxidative coupling of C-H bonds.

  • Insertion and Ene Reactions : Niesmann, Klingebiel, & Noltemeyer (1996) investigated the reactions of di-tert-butyl(di-tert-butylphenylsilyl)iminosilane with compounds having acidic protons, leading to various insertion products. This work, detailed in their paper, contributes to the understanding of silyl ether and aminochlorosilane formation (Niesmann et al., 1996).

  • Intramolecular Cyclization : Gimazetdinov et al. (2017) discussed the intramolecular cyclization of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl) cyclopent-3-en-1-yl]prop-2-enoate, leading to bicyclo[3.1.0]hexene structure. This research provides insights into cyclopropane ring closure mechanisms (Gimazetdinov et al., 2017).

  • Thermal Isomerization : Research by Naka et al. (2008) on the thermolysis of certain silacyclohexenes resulted in products from dyotropic rearrangement, contributing to the knowledge of silicon species in such rearrangements (Naka et al., 2008).

  • Synthesis and Utilization in Reactions : A study by Johns, Grant, & Marshall (2003) focused on the synthesis and utilization of indium (I) iodide for in-situ formation of enantioenriched allenylindium reagents and their addition to aldehydes. This contributes to the field of inorganic compound synthesis and reaction mechanisms (Johns et al., 2003).

properties

IUPAC Name

2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2Si/c1-12-7-8-14(11-13(12)9-10-16)17-18(5,6)15(2,3)4/h9,14,16H,1,7-8,10-11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGPHRQKCDCZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698433
Record name 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol

CAS RN

96685-53-9
Record name 2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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